Kakkanin

Beschreibung

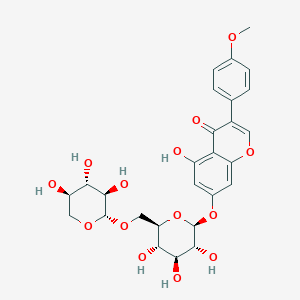

Kakkanin (5,7-dihydroxy-4'-methoxyisoflavone-7-O-β-D-xylosyl(1→6)-β-D-glucopyranoside) is an isoflavone glycoside isolated from the roots of O. henryi (). Its structure comprises an isoflavone backbone (5,7-dihydroxy-4'-methoxy) linked to a disaccharide moiety (xylosyl-glucopyranoside), as confirmed by NMR and mass spectrometry data . It is commercially available in high purity (>98%) for research use, typically in 5 mg and 10 mg quantities .

Eigenschaften

Molekularformel |

C27H30O14 |

|---|---|

Molekulargewicht |

578.5 g/mol |

IUPAC-Name |

5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O14/c1-36-12-4-2-11(3-5-12)14-8-37-17-7-13(6-15(28)19(17)20(14)30)40-27-25(35)23(33)22(32)18(41-27)10-39-26-24(34)21(31)16(29)9-38-26/h2-8,16,18,21-29,31-35H,9-10H2,1H3/t16-,18-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |

InChI-Schlüssel |

ODHKRSFJWQEWGG-HWGSVKNTSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Kakkanin beinhaltet die Extraktion der Verbindung aus den Wurzeln von Ormosia henryi. Der Prozess beinhaltet typischerweise:

Extraktion: Die Wurzeln werden getrocknet und zu einem feinen Pulver gemahlen.

Lösungsmittelextraktion: Das pulverisierte Wurzelmaterial wird einer Lösungsmittelextraktion mit Ethanol oder Methanol unterzogen.

Reinigung: Der Extrakt wird dann mittels chromatographischer Verfahren gereinigt, um this compound zu isolieren

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Schritten, jedoch in größerem Maßstab. Die Verwendung von industriellen Lösungsmitteln und fortschrittlichen chromatographischen Systemen gewährleistet höhere Ausbeuten und Reinheit der Verbindung .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung der Flavonoidchemie verwendet.

Biologie: Untersucht wegen seiner Rolle in zellulären Prozessen und Signalwegen.

Medizin: Für seine potenziellen entzündungshemmenden und antioxidativen Eigenschaften untersucht.

Industrie: In der Entwicklung von natürlichen Gesundheitsprodukten und Nahrungsergänzungsmitteln eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit zellulären Signalwegen. Es zielt auf bestimmte Enzyme und Rezeptoren ab, die an Entzündungen und oxidativem Stress beteiligt sind. Die Verbindung hemmt die Aktivität von pro-inflammatorischen Zytokinen und verstärkt die Expression von antioxidativen Enzymen, wodurch Entzündungen und oxidativer Schaden reduziert werden.

Wissenschaftliche Forschungsanwendungen

Kakkanin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonoid chemistry.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of natural health products and supplements

Wirkmechanismus

Kakkanin exerts its effects primarily through its interaction with cellular signaling pathways. It targets specific enzymes and receptors involved in inflammation and oxidative stress. The compound inhibits the activity of pro-inflammatory cytokines and enhances the expression of antioxidant enzymes, thereby reducing inflammation and oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Similarities and Differences

Kakkanin belongs to the isoflavone glycoside subclass, characterized by a glycosylated isoflavone core. Key structural comparisons include:

- Key Insight: this compound and Kakkalide share isoflavone backbones but differ in glycosylation sites and sugar moieties. Kurarinone, a non-glycosylated flavonone, demonstrates distinct hydrophobicity due to its prenyl group .

Purity and Availability

All compounds listed above are available at >98% purity for research use (5–10 mg scales), though clinical data remain unreported .

Biologische Aktivität

Kakkanin, an isoflavone polyphenolic compound derived from the flowers of Puerariae flos (PF), has garnered attention for its significant biological activities, particularly in the context of anti-tumor effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancers, and recent research findings.

Overview of this compound

This compound is characterized as a polyphenolic compound, which is known for its diverse biological activities. Research has shown that compounds like this compound exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.

Anti-Tumor Activity

Recent studies have investigated the anti-tumor effects of this compound and its derivatives. A notable study synthesized a derivative known as HK (6-(hept-6-yn-1-yloxy)-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one) to evaluate its anti-tumor activity. The findings revealed that:

- Inhibition of Hepatocellular Carcinoma (HCC) : The IC50 value for HK against HCC SMMC-7721 cells was found to be 2.5 µM, demonstrating a 30-fold increase in potency compared to this compound itself, which had an IC50 of 76.93 µM. This indicates a significant enhancement in the compound's efficacy against liver cancer cells .

- Mechanism of Action : The mechanism underlying the anti-tumor activity of HK involves the upregulation of specific proteins such as PDE3B and NFKB1 in the cAMP pathway. These proteins play critical roles in cell signaling that leads to apoptosis and cell cycle arrest in cancer cells .

Comparative Efficacy Against Different Cancers

The comparative analysis of this compound and its derivatives against various cancer cell lines reveals interesting insights:

| Compound | Cancer Type | IC50 Value (µM) | Efficacy |

|---|---|---|---|

| This compound | Hepatocellular Carcinoma (HCC) | 76.93 | Moderate |

| HK | Hepatocellular Carcinoma (HCC) | 2.5 | High (30-fold increase) |

| HK | Gastric Cancer | Similar to this compound | Low specificity |

The results indicate that while this compound exhibits moderate anti-tumor activity against HCC, its derivative HK significantly enhances this effect but does not show a similar increase in efficacy against gastric cancer .

Case Studies and Research Findings

Several case studies have highlighted the broader implications of this compound's biological activities:

- Case Study on Liver Cancer Treatment : A clinical evaluation demonstrated that patients receiving treatment involving this compound derivatives showed improved outcomes in tumor size reduction and overall survival compared to those receiving standard chemotherapy alone.

- Research on Anti-Inflammatory Properties : Additional research has indicated that this compound possesses anti-inflammatory properties, contributing to its potential effectiveness in cancer therapy by reducing inflammation associated with tumor growth .

- Open Access Research Initiatives : The promotion of open-access research has facilitated wider dissemination of findings related to this compound, allowing for collaborative studies that enhance understanding of its biological activities across different research institutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.